TG693

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

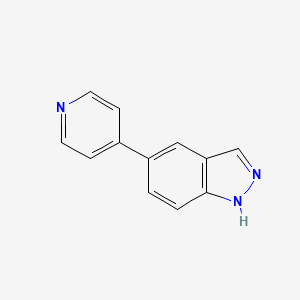

5-pyridin-4-yl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-2-12-11(8-14-15-12)7-10(1)9-3-5-13-6-4-9/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CILGVAIRQUNMLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C3=CC=NC=C3)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694654 | |

| Record name | 5-(Pyridin-4-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885272-55-9 | |

| Record name | 5-(Pyridin-4-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 885272-55-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on TG693 for Duchenne Muscular Dystrophy Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TG693, a promising small molecule inhibitor for Duchenne muscular dystrophy (DMD) research. It details the compound's mechanism of action, summarizes key quantitative data, provides experimental protocols, and visualizes the underlying signaling pathway.

Core Mechanism of Action

Duchenne muscular dystrophy is a fatal genetic disorder caused by mutations in the DMD gene, which encodes the protein dystrophin. These mutations often lead to a frameshift, resulting in a premature stop codon and the absence of functional dystrophin protein. This compound is an orally active and metabolically stable inhibitor of CDC2-like kinase 1 (CLK1)[1]. By inhibiting CLK1, this compound modulates the splicing of pre-mRNA[1].

In the context of specific DMD mutations, such as a point mutation in exon 31 (c.4303G > T), this compound promotes the skipping of this mutated exon[1][2]. This exon skipping restores the reading frame of the dystrophin mRNA, leading to the production of a truncated but still functional dystrophin protein[1]. This therapeutic approach aims to convert a severe DMD phenotype into a milder Becker-like muscular dystrophy phenotype. The inhibition of CLK1 by this compound leads to a decrease in the phosphorylation of serine/arginine-rich (SR) proteins, which are key regulators of splicing[1].

Quantitative Data Summary

The efficacy of this compound in restoring dystrophin expression has been quantified in DMD patient-derived cells. The following tables summarize the key findings from in vitro studies.

Table 1: Dose-Dependent Increase in Dystrophin Protein Expression

| This compound Concentration (μM) | Increase in Dystrophin Protein Expression (%) |

| 10 | 130% |

| 20 | 200% |

Data sourced from studies on immortalized DMD patient-derived cells with a c.4303G > T mutation in exon 31[2].

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound's action and a typical experimental workflow for its evaluation.

Caption: this compound inhibits CLK1, preventing phosphorylation of SR proteins and promoting exon 31 skipping.

Caption: Workflow for assessing this compound's effect on exon skipping and dystrophin protein expression.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are generalized protocols for the key experiments involved in evaluating this compound.

1. Cell Culture and this compound Treatment

-

Cell Line: Immortalized myoblasts derived from a DMD patient with a relevant mutation (e.g., c.4303G > T in exon 31).

-

Culture Conditions: Cells are typically cultured in a suitable growth medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: For experiments, cells are seeded in appropriate culture plates. After reaching a desired confluency, the growth medium is replaced with a differentiation medium to induce myotube formation. This compound, dissolved in a suitable solvent like DMSO, is then added to the differentiation medium at various concentrations (e.g., 0, 5, 10, 20 μM). The final DMSO concentration should be kept constant across all conditions and should not exceed a level that affects cell viability (typically <0.1%). Cells are incubated with this compound for a specified period (e.g., 48-72 hours) before harvesting for RNA or protein analysis.

2. Semi-quantitative Reverse Transcription-Polymerase Chain Reaction (RT-PCR)

This technique is used to assess the level of exon skipping at the mRNA level.

-

RNA Isolation: Total RNA is extracted from the treated cells using a commercial kit (e.g., TRIzol reagent or RNeasy Kit) according to the manufacturer's instructions. The quality and quantity of the extracted RNA are determined using a spectrophotometer.

-

Reverse Transcription (RT): First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

Polymerase Chain Reaction (PCR): The cDNA is then used as a template for PCR amplification. Primers are designed to flank the target exon (e.g., exon 31 of the dystrophin gene). The PCR reaction will produce different sized amplicons depending on whether the exon is included or skipped.

-

Forward Primer: Located in the exon preceding the target exon.

-

Reverse Primer: Located in the exon following the target exon.

-

-

Gel Electrophoresis: The PCR products are separated by size on an agarose gel. The intensity of the bands corresponding to the skipped and un-skipped products is quantified using gel imaging software. The ratio of the skipped to the un-skipped product is then calculated to determine the extent of exon skipping. A housekeeping gene (e.g., GAPDH or ACTB) is often co-amplified as an internal control to normalize for variations in RNA input and RT efficiency[3][4].

3. Western Blotting

This method is used to detect and quantify the levels of dystrophin protein.

-

Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer or a similar lysis buffer containing protease inhibitors. The total protein concentration of the lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of total protein from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Due to the large size of the dystrophin protein, a low-percentage polyacrylamide gel is typically used.

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is then incubated with a primary antibody specific to the dystrophin protein (e.g., an antibody targeting the C-terminus).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorescent dye that recognizes the primary antibody.

-

-

Detection and Quantification: The protein bands are visualized using a chemiluminescent substrate or by detecting the fluorescence signal. The intensity of the dystrophin band is quantified using imaging software. A loading control, such as α-tubulin or GAPDH, is also probed on the same membrane to normalize the dystrophin signal and ensure equal protein loading across lanes[5][6].

Conclusion

This compound represents a promising therapeutic strategy for Duchenne muscular dystrophy by targeting the underlying mechanism of aberrant splicing. Its ability to induce exon skipping and restore the production of a functional dystrophin protein in a dose-dependent manner has been demonstrated in preclinical models. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of this compound and similar compounds for the treatment of DMD.

References

- 1. Development of an orally available inhibitor of CLK1 for skipping a mutated dystrophin exon in Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Semiquantitative RT-PCR analysis to assess the expression levels of multiple transcripts from the same sample - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and Validation of a Western Blot Method to Quantify Mini-Dystrophin in Human Skeletal Muscle Biopsies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fda.gov [fda.gov]

TG693: A Technical Guide to Alternative Splicing Modulation

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of TG693, a small molecule inhibitor of CDC2-like kinase 1 (CLK1), and its role in the modulation of alternative splicing. This compound has emerged as a promising therapeutic agent, particularly in the context of Duchenne muscular dystrophy (DMD), by correcting aberrant splicing patterns.[1][2] This guide details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the underlying biological and experimental pathways.

Core Mechanism of Action: CLK1 Inhibition

This compound functions as a potent and selective ATP-competitive inhibitor of CLK1.[2][3] CLK1 is a dual-specificity kinase that plays a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[2][3] These SR proteins are essential components of the spliceosome, and their phosphorylation status dictates their localization and ability to bind to splicing enhancers and silencers on pre-mRNA, thereby influencing exon recognition and splice site selection.

By inhibiting CLK1, this compound reduces the phosphorylation of SR proteins.[2][4] This hypo-phosphorylation alters the binding of SR proteins to pre-mRNA, leading to the modulation of alternative splicing. In the context of certain genetic diseases like Duchenne muscular dystrophy, this modulation can induce the skipping of mutated exons, restoring the reading frame and enabling the production of a truncated, yet functional, protein.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Kinase Inhibition Profile

| Kinase Target | This compound Concentration | % Inhibition | Reference |

| CLK1 | 1 µM | > 90% | [4] |

| Haspin | 1 µM | > 90% | [4] |

| Other (4 of 313 kinases) | 1 µM | > 70% | [2] |

Table 2: Cellular Activity in HeLa Cells

| SR Protein Target | This compound Concentration | Observation | Reference |

| SRSF4 | 5 µM | Inhibition of phosphorylation | [4] |

| SRSF6 | 10 µM | Inhibition of phosphorylation | [4] |

| SRSF6 | 20 µM | Inhibition of phosphorylation | [4] |

Table 3: Effect on Dystrophin Exon 31 Splicing in Patient-Derived Cells

| This compound Concentration | Effect | Reference |

| Increasing Concentrations | Dose-dependent increase in exon 31 skipping | [4] |

| Increasing Concentrations | Restoration of truncated dystrophin protein expression | [3][4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the core experimental protocols used to characterize this compound.

In Vitro Kinase Inhibition Assay

This assay is performed to determine the selectivity and potency of this compound against a panel of kinases.

-

Kinase Panel: A broad panel of recombinant kinases (e.g., 313 kinases) is utilized.[4]

-

Reaction Mixture: Each kinase is incubated with its specific substrate, ATP, and the test compound (this compound at a fixed concentration, e.g., 1 µM) or DMSO as a vehicle control.

-

Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specified time.

-

Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate, typically using methods like radiometric assays (³³P-ATP) or fluorescence-based immunoassays.

-

Data Analysis: The percentage of inhibition is calculated by comparing the activity in the presence of this compound to the DMSO control.

Cellular Splicing Modulation Analysis

This protocol is designed to assess the effect of this compound on alternative splicing in a cellular context.

-

Cell Culture: HeLa cells or immortalized DMD patient-derived myoblasts are cultured under standard conditions.[4]

-

Compound Treatment: Cells are treated with increasing concentrations of this compound or DMSO for a specified duration (e.g., 24 hours for splicing analysis, 48 hours for protein analysis).[4]

-

RNA Extraction: Total RNA is isolated from the treated cells using a standard method like TRIzol reagent.

-

Reverse Transcription (RT): First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and appropriate primers.

-

Polymerase Chain Reaction (PCR): The cDNA is used as a template for PCR amplification using primers that flank the exon of interest (e.g., dystrophin exon 31).[4] Primers for a housekeeping gene (e.g., GAPDH) are used as a loading control.[4]

-

Analysis: PCR products are resolved by agarose gel electrophoresis to visualize the different splice isoforms (e.g., with and without the target exon). The intensity of the bands is quantified to determine the extent of exon skipping.

Western Blotting for SR Protein Phosphorylation and Dystrophin Expression

This method is used to detect changes in protein phosphorylation and expression levels.

-

Cell Lysis: Following treatment with this compound, cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-pan-phospho-SR, anti-dystrophin, or a loading control like anti-Lamin B or anti-α-Tubulin).[4]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Efficacy Studies

Animal models are essential for evaluating the in vivo activity and tolerability of this compound.

-

Animal Model: Wild-type mice are often used for initial pharmacokinetic and pharmacodynamic studies.

-

Compound Administration: this compound is administered to the animals, typically via oral gavage, to assess its bioavailability and ability to reach target tissues.[2][3]

-

Tissue Collection: After a defined treatment period, tissues of interest (e.g., muscle) are collected.[3]

-

Pharmacodynamic Analysis: The phosphorylation status of SR proteins in the collected tissue is assessed by Western blotting to confirm target engagement in vivo.[3]

-

Toxicity Assessment: Animals are monitored for any signs of acute toxicity.[4]

Therapeutic Applications and Future Outlook

The primary therapeutic application for this compound investigated to date is in Duchenne muscular dystrophy.[1] By inducing the skipping of mutated exons in the dystrophin gene, this compound can restore the production of a shorter but functional dystrophin protein, which has the potential to ameliorate the severe muscle wasting characteristic of the disease.[2][3]

The mechanism of modulating splicing through kinase inhibition is a platform that could potentially be applied to other genetic disorders or cancers where aberrant splicing plays a pathogenic role.[5] Research efforts are ongoing to develop next-generation CLK1 inhibitors with improved efficacy and selectivity, building on the foundation established by compounds like this compound.[4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Development of an orally available inhibitor of CLK1 for skipping a mutated dystrophin exon in Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alternative splicing in human cancer cells is modulated by the amiloride derivative 3,5‐diamino‐6‐chloro‐N‐(N‐(2,6‐dichlorobenzoyl)carbamimidoyl)pyrazine‐2‐carboxide - PMC [pmc.ncbi.nlm.nih.gov]

TG693: A Potent and Selective SR Protein Phosphorylation Inhibitor for Modulating Alternative Splicing

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

TG693 is a selective, orally available, and metabolically stable small molecule inhibitor of CDC2-like kinase 1 (CLK1). By competitively binding to the ATP-binding site of CLK1, this compound effectively reduces the phosphorylation of serine/arginine-rich (SR) proteins, key regulators of pre-mRNA splicing. This mechanism of action allows for the modulation of alternative splicing events, a process frequently dysregulated in various diseases. Notably, this compound has demonstrated significant potential in the context of Duchenne muscular dystrophy (DMD) by promoting the skipping of mutated exons in the dystrophin gene, thereby restoring the production of a truncated, yet functional, dystrophin protein. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols for its investigation.

Introduction

Alternative splicing is a fundamental cellular process that generates a vast diversity of proteins from a limited number of genes. The precise regulation of this process is critical for normal cellular function, and its dysregulation is implicated in numerous pathologies, including genetic disorders and cancer. Serine/arginine-rich (SR) proteins are a family of essential splicing factors that play a pivotal role in the selection of splice sites. The activity of SR proteins is tightly controlled by their phosphorylation status, which is primarily mediated by the CDC2-like kinase (CLK) family.

This compound has emerged as a valuable research tool and potential therapeutic agent due to its selective inhibition of CLK1.[1][2] This indazole derivative demonstrates favorable pharmacokinetic properties, including metabolic stability, making it suitable for in vivo studies.[1] This guide will delve into the technical details of this compound, providing researchers and drug development professionals with the necessary information to effectively utilize this compound in their studies.

Mechanism of Action

This compound exerts its biological effects through the direct inhibition of CLK1 kinase activity. As an ATP-competitive inhibitor, this compound occupies the ATP-binding pocket of CLK1, preventing the transfer of a phosphate group to its substrates, the SR proteins.[1][2] The reduced phosphorylation of SR proteins, particularly SRSF4 and SRSF6, alters their ability to bind to splicing enhancers and recruit the spliceosome machinery.[3] This modulation of SR protein activity ultimately leads to changes in alternative splicing patterns. In the specific case of certain Duchenne muscular dystrophy mutations, this alteration promotes the exclusion, or "skipping," of a mutated exon from the final mRNA transcript of the dystrophin gene.[1][2] This allows for the restoration of the reading frame and the production of a shorter but still functional dystrophin protein.

Caption: Mechanism of action of this compound in promoting exon skipping.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a basis for experimental design and interpretation.

Table 1: In Vitro Kinase Inhibition

| Compound | Target Kinase | IC50 (nM) | Assay Substrate |

| This compound | CLK1 | 112.6[1][2] | Synthetic SRSF1 RS domain peptide |

| TG003 | CLK1 | 13.1[1][2] | Synthetic SRSF1 RS domain peptide |

Table 2: Kinase Selectivity Profile of this compound

| Kinase | % Inhibition at 1 µM |

| CLK1 | >90%[1] |

| Haspin | >90%[1] |

| Other 4 kinases | >70%[1] |

| Remaining 307 kinases | <70%[1] |

Table 3: Cellular Activity of this compound

| Cell Line | Target SR Protein | Effective Concentration |

| HeLa | SRSF4 | 5 µM[3] |

| HeLa | SRSF6 | 10-20 µM[3] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro CLK1 Kinase Assay

This protocol is for determining the IC50 of this compound against CLK1.

Materials:

-

Recombinant human CLK1

-

Synthetic SRSF1 RS domain peptide (substrate)

-

This compound (and TG003 for comparison)

-

ATP (γ-32P-ATP for radioactive detection or cold ATP for non-radioactive methods)

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

96-well plates

-

Scintillation counter or appropriate detection system

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add recombinant CLK1, the synthetic SRSF1 RS domain peptide, and the diluted this compound or DMSO vehicle control to the kinase buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).

-

Quantify the incorporation of phosphate into the substrate peptide using a scintillation counter or other suitable detection method.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for the in vitro CLK1 kinase assay.

Cellular SR Protein Phosphorylation Assay (Western Blot)

This protocol describes how to assess the effect of this compound on SR protein phosphorylation in cultured cells.

Materials:

-

HeLa cells (or other suitable cell line)

-

Cell culture medium and supplements

-

This compound

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-pan-phospho-SR (e.g., mAb104), anti-Lamin B (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed HeLa cells in culture plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) or DMSO for 1 hour.[3]

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-pan-phospho-SR antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-Lamin B antibody to confirm equal loading.

Caption: Workflow for Western blot analysis of SR protein phosphorylation.

In Vivo Studies

Oral administration of this compound to mice has been shown to effectively decrease SR protein phosphorylation in muscle tissue and modulate the splicing pattern of endogenous Clk1.[1] This demonstrates the in vivo bioavailability and activity of this compound, making it a valuable tool for preclinical studies. Further pharmacokinetic and pharmacodynamic studies are warranted to fully characterize its in vivo profile.

Conclusion

This compound is a potent and selective inhibitor of CLK1 that effectively modulates SR protein phosphorylation and alternative splicing. Its demonstrated in vitro and in vivo activity, coupled with its metabolic stability, makes it an important compound for research into the roles of CLK1 and SR proteins in health and disease. For drug development professionals, this compound represents a promising lead compound for the development of splicing-modifying therapies for a range of genetic disorders, including Duchenne muscular dystrophy. This technical guide provides a solid foundation for the further investigation and application of this valuable molecule.

References

CLK1 Function in RNA Splicing: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cdc2-like kinase 1 (CLK1), a member of the dual-specificity LAMMER kinase family, is a critical regulator of pre-mRNA splicing.[1] This process is fundamental for gene expression, allowing for the production of multiple protein isoforms from a single gene through alternative splicing.[2] CLK1 exerts its primary function through the phosphorylation of serine/arginine-rich (SR) proteins, key components of the spliceosome.[1][3] This phosphorylation event is a pivotal control point, influencing the subcellular localization of SR proteins, their binding to RNA, and ultimately, the selection of splice sites.[1][4] Dysregulation of CLK1 activity and the subsequent alterations in splicing patterns are implicated in numerous diseases, including cancer, neurodegenerative disorders like Alzheimer's disease, and viral infections, making CLK1 a promising therapeutic target.[5][6][7][8]

This guide provides an in-depth technical overview of CLK1's function in RNA splicing, its regulatory mechanisms, and its role in disease, supplemented with detailed experimental protocols and quantitative data for researchers in the field.

Core Mechanism of Action

CLK1's regulatory role in splicing is multifaceted, primarily revolving around its kinase activity directed at splicing factors.

1. Phosphorylation of SR Proteins

CLK1 directly phosphorylates SR proteins, a family of essential splicing factors characterized by a C-terminal domain rich in arginine-serine (RS) dipeptides. This phosphorylation is a key step in modulating their activity.

-

Substrate Specificity: Unlike other kinases such as SRPKs which primarily target Arg-Ser repeats, CLK1 exhibits broader specificity. It phosphorylates serine residues within the RS domain and also targets serines adjacent to prolines (Ser-Pro dipeptides).[9][10]

-

Hyperphosphorylation: CLK1 is responsible for the "hyperphosphorylated" state of SR proteins observed in the nucleus.[4] This extensive phosphorylation, facilitated by the N-terminal domain of CLK1 which acts as a bridge to the SR protein's RS domain, induces a significant conformational change.[4] This change is often visualized as a mobility shift on an SDS-PAGE gel.[9]

-

Functional Impact: This hyperphosphorylation is thought to mobilize SR proteins from their storage sites in nuclear speckles to the spliceosome, where they can engage with pre-mRNA.[4] The phosphorylation status of SR proteins can have both stimulatory and inhibitory effects on their splicing activity, depending on the specific SR protein and the pre-mRNA target.[3]

2. Regulation of Other Splicing Factors

CLK1's influence extends beyond SR proteins to other key components of the splicing machinery.

-

U1-70K: CLK1 phosphorylates Ser-226 in the C-terminus of U1-70K, a core protein of the U1 snRNP complex that recognizes the 5' splice site.[11] This phosphorylation event is critical for early spliceosome assembly. It releases U1-70K from subnuclear granules and breaks intramolecular inhibitory contacts, allowing its RNA recognition motif (RRM) to bind to SR proteins like SRSF1, thereby stabilizing the U1 snRNP at the 5' splice site.[11]

-

SPF45 (Splicing Factor 45): CLK1 can directly phosphorylate the non-SR splicing factor SPF45 on multiple serine residues.[12] This regulation is complex, with phosphorylation at different sites leading to both positive and negative effects on SPF45's ability to promote exon skipping.[12] Furthermore, CLK1 activity stabilizes the SPF45 protein by protecting it from proteasome-dependent degradation.[12]

Regulation of CLK1 Activity

CLK1 activity is tightly controlled through a sophisticated network of autoregulation and interplay with other kinases.

1. Autoregulation via Alternative Splicing

CLK1 gene expression is itself regulated by alternative splicing, creating a feedback loop. The CLK1 pre-mRNA can undergo skipping of exon 4, which encodes part of the kinase domain.[2][3]

-

Inactive Isoform: The exclusion of exon 4 leads to a truncated, catalytically inactive protein variant (CLK1T).[2][13][14]

-

Regulatory Control: The balance between the full-length (active) and truncated (inactive) isoforms is controlled by the very SR proteins that CLK1 phosphorylates. For instance, TRA2α and TRA2β promote the inclusion of exon 4, thereby increasing active CLK1 levels, while SRSF3, SRSF10, and SRSF12 promote its skipping.[3][15] The activity of these repressor SR proteins is, in turn, dependent on their phosphorylation by CLK1, establishing a homeostatic autoregulatory mechanism.[3][15] Environmental stressors like heat shock can rapidly shift this balance towards the production of full-length, active CLK1.[2]

2. Interaction with SRPK1 Kinase

CLK1 engages in a symbiotic relationship with another major SR protein kinase, SRPK1, to ensure precise control over splicing.

-

SR Protein Release: While CLK1 is efficient at binding and phosphorylating SR proteins, it lacks a mechanism for their subsequent release, which would effectively sequester and inactivate the splicing factors.[10][16]

-

The SRPK1 Solution: SRPK1 interacts with the N-terminus of CLK1. This interaction facilitates the release of the phosphorylated SR protein from CLK1, allowing it to participate in splicing.[10][16] This kinase-kinase interaction ensures that SR proteins are not only activated by phosphorylation but are also made available to the spliceosome in a regulated manner.

Signaling Pathways and Cellular Roles

The regulatory network controlled by CLK1 is central to cellular function, particularly in processes requiring dynamic changes in gene expression.

Caption: CLK1 signaling pathway in pre-mRNA splicing regulation.

CLK1 is also deeply integrated with the cell cycle. Its expression and activity fluctuate during cell cycle progression, and it regulates the alternative splicing of numerous genes critical for mitosis and cell cycle control.[17] Inhibition of CLK1 can lead to significant defects in mitosis, resulting in cell cycle arrest or apoptosis, highlighting its essential role in cellular proliferation.[17][18]

Role in Disease and Therapeutic Potential

Given its central role in regulating gene expression, it is not surprising that aberrant CLK1 activity is linked to several human diseases.

-

Cancer: CLK1 is overexpressed in various cancers, including gastric, prostate, and breast cancer.[7][8] By altering the splicing of key oncogenes and tumor suppressors, CLK1 can promote tumor growth, metastasis, and resistance to therapy.[19][20] Consequently, inhibiting CLK1 is an emerging anti-cancer strategy.

-

Neurodegenerative Diseases: In Alzheimer's disease, CLK1 is implicated in the aberrant splicing and phosphorylation of the tau protein, a key factor in disease pathology.[5][6] Inhibition of CLK1 is being explored as a potential therapeutic approach to correct these defects.

-

Viral Infections: Many viruses, including influenza A and HIV-1, hijack the host cell's splicing machinery to process their own genetic material and replicate efficiently.[5][21] CLK1 has been identified as a critical host factor for the replication of these viruses, making it an attractive target for host-directed antiviral therapies.[21][22]

Quantitative Data Summary

Table 1: Inhibitory Activity of Compounds against CLK Family Kinases

This table summarizes the half-maximal inhibitory concentrations (IC50) of various small molecule inhibitors against CLK1 and related kinases.

| Compound | CLK1 IC50 (nM) | CLK2 IC50 (nM) | Notes | Reference(s) |

| TG003 | 10 - 20 | - | Selectively inhibits CLK1 and CLK4. | [20][21] |

| KH-CB19 | 20 | - | Highly specific and potent inhibitor of CLK1/CLK4. | [6][21] |

| Leucettamine B | 15 | - | Potent inhibitor of CLK1, DYRK1A, and DYRK2. | [6] |

| Cpd-1 | 16 | 45 | CLK family inhibitor. | [20] |

| Cpd-2 | 1.1 | 2.4 | Potent and selective CLK1/CLK2 inhibitor. | [20] |

| Cpd-3 | 1.1 | 2.1 | Potent and selective CLK1/CLK2 inhibitor. | [20] |

Table 2: Regulation of Endogenous CLK1 Exon 4 Splicing by SR Proteins

This table outlines the effect of overexpressing various SR proteins on the inclusion of CLK1's catalytic exon 4 in HCT116 cells. The Percent Spliced In (PSI) value indicates the proportion of transcripts that include the exon.

| SR Protein Overexpressed | Effect on Exon 4 | Classification | Reference(s) |

| TRA2β | Increased Inclusion | Activator | [3][15] |

| TRA2α | Increased Inclusion | Activator | [3][15] |

| SRSF4, 5, 7, 8, 9 | Increased Inclusion | Activators | [3][15] |

| SRSF3 | Increased Skipping | Repressor | [3][15] |

| SRSF10 | Increased Skipping | Repressor | [3][15] |

| SRSF12 | Increased Skipping | Repressor | [3][15] |

Experimental Protocols

CLK1 Kinase Activity Assay (ADP-Glo™ Luminescence Assay)

This protocol outlines a common method to measure the kinase activity of purified CLK1 and to assess the potency of inhibitors. The assay quantifies the amount of ADP produced during the kinase reaction.

A. Materials:

-

Recombinant human CLK1 enzyme (e.g., Promega, V4056)[23]

-

Substrate (e.g., Native Swine Myelin Basic Protein, MBP)[24]

-

ADP-Glo™ Kinase Assay Kit (Promega, V9101), containing:[23]

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

ATP

-

ADP

-

-

Kinase Reaction Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1 mg/ml BSA)

-

DTT (1mM final concentration)

-

CLK1 inhibitor compound or DMSO (vehicle control)

-

White, opaque 96-well or 384-well plates

B. Workflow Diagram:

// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; step1 [label="1. Prepare Reagents\n- Dilute CLK1 Enzyme\n- Dilute Substrate (MBP) & ATP\n- Dilute Inhibitor Compounds"]; step2 [label="2. Set up Kinase Reaction\n- Add Buffer, Inhibitor/DMSO\n- Add Enzyme\n- Initiate with Substrate/ATP Mix", fillcolor="#FFFFFF"]; step3 [label="3. Incubate\n- 30-60 minutes at 30°C\n(CLK1 phosphorylates MBP, ATP -> ADP)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; step4 [label="4. Terminate & Deplete ATP\n- Add ADP-Glo™ Reagent", fillcolor="#FFFFFF"]; step5 [label="5. Incubate\n- 40 minutes at Room Temp", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; step6 [label="6. Convert ADP to ATP & Detect\n- Add Kinase Detection Reagent\n(ADP -> ATP -> Light)", fillcolor="#FFFFFF"]; step7 [label="7. Incubate\n- 30-60 minutes at Room Temp", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; step8 [label="8. Read Luminescence\n- Use a plate-reading luminometer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> step1 [color="#202124"]; step1 -> step2 [color="#202124"]; step2 -> step3 [color="#202124"]; step3 -> step4 [color="#202124"]; step4 -> step5 [color="#202124"]; step5 -> step6 [color="#202124"]; step6 -> step7 [color="#202124"]; step7 -> step8 [color="#202124"]; step8 -> end [color="#202124"]; }

Caption: Workflow for a luminescence-based CLK1 kinase assay.

C. Detailed Procedure:

-

Reagent Preparation:

-

Prepare Kinase Reaction Buffer and add DTT just before use.

-

Thaw CLK1 enzyme, substrate, and ATP on ice.

-

Prepare a 2X Substrate/ATP mix in Kinase Reaction Buffer. The final ATP concentration should be at or near its Km for CLK1.

-

Prepare serial dilutions of the test inhibitor in Kinase Reaction Buffer with DMSO. Ensure the final DMSO concentration in the assay does not exceed 1%.[25]

-

-

Kinase Reaction:

-

Add inhibitor or DMSO (for positive and negative controls) to the wells of a white assay plate.

-

Add diluted CLK1 enzyme to all wells except the "no enzyme" negative control.

-

Initiate the reaction by adding the 2X Substrate/ATP mix. The final reaction volume is typically 5-25 µL.

-

-

Incubation: Incubate the plate at 30°C for 45-60 minutes.[25]

-

Signal Generation:

-

Equilibrate the plate to room temperature.

-

Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add a 2x volume of Kinase Detection Reagent to each well to convert the ADP generated into ATP, which is then used by luciferase to produce a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to CLK1 activity.[26]

In Vitro Splicing Assay

This protocol provides a general framework for assessing the splicing of a specific pre-mRNA substrate in the presence of nuclear extracts, which contain CLK1 and other essential splicing factors.

A. Materials:

-

HeLa cell nuclear extract (or S100 extract supplemented with SR proteins)[27]

-

Radiolabeled pre-mRNA substrate (e.g., transcribed in vitro with [α-³²P]UTP)

-

Splicing Reaction Buffer (containing ATP, MgCl₂, and other salts)

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

Ethanol

-

RNA loading dye

-

Urea-polyacrylamide gel (denaturing)

B. Workflow Diagram:

// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; step1 [label="1. Prepare Components\n- Synthesize radiolabeled\npre-mRNA substrate\n- Prepare HeLa nuclear extract"]; step2 [label="2. Assemble Splicing Reaction\n- Combine nuclear extract, buffer,\nATP, and pre-mRNA\n- (Optional) Add inhibitor or\nrecombinant protein", fillcolor="#FFFFFF"]; step3 [label="3. Incubate\n- Typically 1-2 hours at 30°C", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; step4 [label="4. Stop Reaction & Isolate RNA\n- Add Proteinase K to digest proteins\n- Perform Phenol/Chloroform extraction\n- Precipitate RNA with ethanol", fillcolor="#FFFFFF"]; step5 [label="5. Analyze RNA Products\n- Resuspend RNA in loading dye\n- Separate products on a denaturing\nurea-polyacrylamide gel", fillcolor="#FFFFFF"]; step6 [label="6. Visualize Results\n- Expose gel to phosphor screen\nor X-ray film (Autoradiography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> step1 [color="#202124"]; step1 -> step2 [color="#202124"]; step2 -> step3 [color="#202124"]; step3 -> step4 [color="#202124"]; step4 -> step5 [color="#202124"]; step5 -> step6 [color="#202124"]; step6 -> end [color="#202124"]; }

Caption: General workflow for an in vitro pre-mRNA splicing assay.

C. Detailed Procedure:

-

Reaction Setup:

-

On ice, combine the nuclear extract, splicing buffer, ATP, and water in a microfuge tube.

-

If testing inhibitors or recombinant proteins (like CLK1), add them at this stage and pre-incubate as needed.

-

-

Splicing Reaction:

-

Initiate the reaction by adding the ³²P-labeled pre-mRNA substrate.

-

Incubate the reaction at 30°C for the desired time course (e.g., 0, 30, 60, 120 minutes).

-

-

RNA Purification:

-

Stop the reaction by adding Proteinase K and incubating for 15-30 minutes to digest proteins.

-

Extract the RNA using a phenol:chloroform wash to remove all protein components.

-

Precipitate the RNA from the aqueous phase using ethanol and a salt (e.g., sodium acetate).

-

Wash the RNA pellet with 70% ethanol and air dry briefly.

-

-

Analysis:

-

Resuspend the RNA pellet in a denaturing formamide-based loading dye.

-

Heat the samples to denature the RNA.

-

Load the samples onto a denaturing urea-polyacrylamide gel.

-

Run the gel to separate the RNA species based on size (pre-mRNA, mRNA, lariat intron, exons).

-

Visualize the radiolabeled RNA by exposing the dried gel to a phosphor screen or X-ray film (autoradiography).[27]

-

Conclusion

CLK1 is a master regulator of RNA splicing, acting through the phosphorylation of SR proteins and other key splicing factors to control splice site selection and modulate gene expression. Its activity is intricately controlled by autoregulatory alternative splicing and its interaction with other kinases like SRPK1. The profound impact of CLK1 on cellular processes such as cell cycle progression, and its dysregulation in major diseases, has established it as a high-value target for therapeutic intervention. The continued development of specific CLK1 inhibitors and a deeper understanding of its complex regulatory networks will be crucial for translating this knowledge into effective treatments for cancer, neurodegenerative disorders, and viral diseases.

References

- 1. CLK1 - Wikipedia [en.wikipedia.org]

- 2. Autoregulation of the human splice factor kinase CLK1 through exon skipping and intron retention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulatory interplay between SR proteins governs CLK1 kinase splice variants production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Human CDC2-like kinase 1 (CLK1): a novel target for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phosphoproteomic analysis identifies CLK1 as a novel therapeutic target in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The anticancer potential of the CLK kinases inhibitors 1C8 and GPS167 revealed by their impact on the epithelial-mesenchymal transition and the antiviral immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Partitioning RS Domain Phosphorylation in an SR Protein through the CLK and SRPK Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Release of SR Proteins from CLK1 by SRPK1: A Symbiotic Kinase System for Phosphorylation Control of Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CLK1 reorganizes the splicing factor U1-70K for early spliceosomal protein assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. In vivo regulation of alternative pre-mRNA splicing by the Clk1 protein kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vivo regulation of alternative pre-mRNA splicing by the Clk1 protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Regulatory interplay between SR proteins governs CLK1 kinase splice variants production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. escholarship.org [escholarship.org]

- 17. An extensive program of periodic alternative splicing linked to cell cycle progression | eLife [elifesciences.org]

- 18. An extensive program of periodic alternative splicing linked to cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]

- 19. What are CLK inhibitors and how do they work? [synapse.patsnap.com]

- 20. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Drug Discovery of Host CLK1 Inhibitors for Influenza Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 23. promega.com [promega.com]

- 24. CLK1 Kinase Enzyme System [promega.com]

- 25. bpsbioscience.com [bpsbioscience.com]

- 26. promega.com [promega.com]

- 27. Mammalian In Vitro Splicing Assays | Springer Nature Experiments [experiments.springernature.com]

TG693: A Technical Guide to a Selective Chemical Probe for CLK1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of TG693, a potent and orally available chemical probe for Cdc2-like kinase 1 (CLK1). This compound serves as a valuable tool for investigating the biological functions of CLK1 and for exploring its therapeutic potential in diseases such as Duchenne muscular dystrophy (DMD). This document outlines the quantitative biochemical and cellular data, detailed experimental protocols, and visual representations of key pathways and workflows.

Introduction to this compound

This compound is a small molecule inhibitor of CLK1, identified as a more metabolically stable analogue of the earlier CLK inhibitor, TG003.[1] It is an ATP-competitive inhibitor that has demonstrated efficacy in cellular and in vivo models.[1][2] A primary application of this compound has been in the context of DMD, where it promotes the skipping of a mutated dystrophin exon, leading to the production of a functional dystrophin protein.[1] Its oral bioavailability and ability to modulate pre-mRNA splicing in skeletal muscle make it a significant tool for both basic research and preclinical studies.[1]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, providing a clear comparison of its activity and selectivity.

Table 1: In Vitro Inhibitory Activity against CLK1

| Compound | IC50 (nM) | Ki (nM) | Inhibition Type |

| This compound | 112.6 | 105.3 | ATP-competitive |

| TG003 | 13.1 | Not Reported | ATP-competitive |

Data sourced from in vitro kinase assays using a synthetic SRSF1 RS domain peptide as a substrate.[1][2]

Table 2: Kinase Selectivity Profile of this compound

The selectivity of this compound was assessed against a panel of 313 recombinant kinases at a concentration of 1 µM.

| Kinase | Percent Inhibition (%) |

| CLK1 | >90 |

| Haspin | >90 |

This compound shows high selectivity, with significant inhibition (>70%) observed for only 4 out of 313 kinases in the panel.[2]

Table 3: Cellular Activity of this compound

The cellular activity of this compound was determined by its ability to inhibit the phosphorylation of Serine/Arginine-rich (SR) proteins in HeLa cells.

| SR Protein Target | Effective Concentration of this compound |

| SRSF4 Phosphorylation | 5 µM |

| SRSF6 Phosphorylation | 20 µM |

For comparison, TG003 inhibited SRSF4 phosphorylation at 5 µM and SRSF6 phosphorylation at 10 µM.[1]

Table 4: In Vivo Pharmacokinetics and Efficacy of this compound

| Administration Route | Dose | Peak Serum Concentration (6h post-injection) | Tibialis Anterior Muscle Concentration | In Vivo Effect |

| Subcutaneous | 30 mg/kg | ~13 µM | Not Reported | Not Reported |

| Oral | 30 mg/kg | Not Reported | >4 µM | Significant reduction of SR protein phosphorylation |

These studies were conducted in ICR mice.[1][2]

Mechanism of Action and Signaling Pathway

CLK1 is a dual-specificity kinase that plays a crucial role in the regulation of pre-mRNA splicing by phosphorylating SR proteins.[3] These proteins are key components of the spliceosome. Phosphorylation of SR proteins by CLK1 is essential for their localization to nuclear speckles and their participation in splice site selection.

This compound acts as a Type I, ATP-competitive inhibitor of CLK1.[1][2] By binding to the ATP-binding pocket of CLK1, this compound prevents the transfer of a phosphate group from ATP to SR proteins. This inhibition of SR protein phosphorylation alters alternative splicing events. In the context of DMD, this modulation leads to the skipping of a mutated exon in the dystrophin pre-mRNA, restoring the reading frame and allowing for the production of a truncated, yet functional, dystrophin protein.[1]

Caption: CLK1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro Kinase Inhibition Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound against CLK1.

-

Reagents and Materials:

-

Recombinant CLK1 enzyme.

-

Synthetic SRSF1 RS domain peptide (substrate).

-

ATP.

-

This compound (serially diluted).

-

Kinase assay buffer.

-

ADP-Glo™ Kinase Assay kit or similar luminescence-based detection system.

-

96-well plates.

-

-

Procedure:

-

Prepare a master mix containing kinase assay buffer, ATP, and the SRSF1 substrate peptide.

-

Dispense 12.5 µL of the master mix into each well of a 96-well plate.

-

Add 2.5 µL of serially diluted this compound or vehicle control (e.g., DMSO) to the appropriate wells.

-

Initiate the kinase reaction by adding 10 µL of diluted recombinant CLK1 enzyme to each well.

-

Incubate the plate at 30°C for 45 minutes.

-

Stop the reaction and measure the remaining ATP levels by adding the ADP-Glo™ reagent according to the manufacturer's protocol. This typically involves a 45-minute incubation.

-

Add the Kinase Detection Reagent and incubate for another 45 minutes.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular Western Blot for SR Protein Phosphorylation

This protocol assesses the ability of this compound to inhibit CLK1 activity within a cellular context.

-

Cell Culture and Treatment:

-

Culture HeLa cells in appropriate media until they reach 70-80% confluency.

-

Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for a specified period (e.g., 24 hours).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the total protein extract.

-

-

Western Blotting:

-

Determine protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody against pan-phospho-SR proteins.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Normalize the results to a loading control, such as Lamin B or β-actin.

-

In Vivo Pharmacokinetics and Efficacy Study

This protocol describes the administration of this compound to mice to evaluate its bioavailability and its effect on SR protein phosphorylation in muscle tissue.[1]

-

Animal Husbandry and Dosing:

-

Use seven-week-old male ICR mice.

-

For oral administration, suspend this compound in 0.5% carboxymethylcellulose.

-

Administer a single oral dose of 30 mg/kg this compound.

-

-

Sample Collection:

-

At various time points post-administration, euthanize the mice.

-

Collect blood samples for serum analysis.

-

Dissect the tibialis anterior (TA) muscle.

-

-

Pharmacokinetic Analysis:

-

Process the blood samples to obtain serum.

-

Homogenize the TA muscle tissue.

-

Extract this compound from the serum and tissue homogenates.

-

Quantify the concentration of this compound using liquid chromatography-mass spectrometry (LC/MS).

-

-

In Vivo Efficacy (Western Blot):

-

Prepare protein lysates from the collected TA muscle tissue as described in Protocol 4.2.

-

Perform Western blotting using an anti-pan-phospho-SR antibody to assess the level of SR protein phosphorylation.[1]

-

Analyze the results to determine if oral administration of this compound leads to a reduction in SR protein phosphorylation in the target tissue.

-

Visualized Workflows and Relationships

The following diagrams, created using the DOT language, illustrate the experimental workflows and the logical progression of this compound's development as a chemical probe.

Caption: Workflow for the in vitro kinase inhibition assay.

Caption: Workflow for assessing the cellular activity of this compound.

Caption: Logical flow for the validation of this compound as a chemical probe.

Conclusion

This compound has been established as a potent, selective, and metabolically stable chemical probe for CLK1. Its characterization through biochemical, cellular, and in vivo studies demonstrates its utility in modulating the activity of CLK1 to study its role in pre-mRNA splicing and other cellular processes. The oral bioavailability of this compound and its proven efficacy in animal models make it a particularly valuable tool for preclinical research, especially in the development of potential therapeutics for Duchenne muscular dystrophy and other diseases linked to splicing dysregulation. This guide provides the foundational data and protocols necessary for researchers to effectively utilize this compound in their scientific investigations.

References

Pharmacological properties of TG693

An In-depth Technical Guide to the Pharmacological Properties of TG693

This technical guide provides a comprehensive overview of the pharmacological properties of this compound, a selective inhibitor of CDC2-like kinase 1 (CLK1). The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound, particularly in the context of Duchenne muscular dystrophy (DMD).

Introduction

This compound is an orally active, small molecule inhibitor of CLK1.[1][2] It has been identified as a potent and selective ATP-competitive inhibitor.[3][4] The primary therapeutic application of this compound currently under investigation is for the treatment of Duchenne muscular dystrophy, where it acts to modulate alternative splicing of the dystrophin gene.[1][2][3]

Mechanism of Action

This compound exerts its pharmacological effect by inhibiting CLK1, a kinase that plays a crucial role in the regulation of alternative splicing. CLKs phosphorylate serine/arginine-rich (SR) proteins, which are key components of the spliceosome.[3] By inhibiting CLK1, this compound prevents the phosphorylation of SR proteins.[3][5] This dephosphorylation alters the association of SR proteins with pre-mRNA, leading to the modulation of alternative splicing.[3] In the context of DMD caused by specific mutations, this compound can induce the skipping of a mutated exon, resulting in the production of a truncated but still functional dystrophin protein.[3][6] Specifically, it has been shown to regulate the mutated exon 31 of the dystrophin gene.[1][2]

Pharmacological Data

The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Description |

| IC50 (CLK1) | 112.6 nM[4] | The half maximal inhibitory concentration against CLK1, indicating high potency. |

| Kinase Selectivity | >90% inhibition of Haspin[3][5] | This compound shows significant inhibitory activity against Haspin kinase in addition to CLK1. |

| >70% inhibition of 4 out of 313 kinases[3][6] | Demonstrates a high degree of selectivity, with significant off-target effects on a small fraction of the tested kinome. |

Table 2: Cellular Activity

| Parameter | Concentration | Effect | Cell Line |

| SRSF4 Phosphorylation Inhibition | 5 µM[5] | Inhibition of phosphorylation of the SR protein SRSF4. | HeLa[5] |

| SRSF6 Phosphorylation Inhibition | 10-20 µM[5] | Inhibition of phosphorylation of the SR protein SRSF6. | HeLa[5] |

| Dystrophin Protein Expression | 10 µM | 130% increase in truncated dystrophin expression.[6] | Immortalized DMD patient-derived cells[6] |

| 20 µM | 200% increase in truncated dystrophin expression.[6] | Immortalized DMD patient-derived cells[6] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Cellular SR Protein Phosphorylation Assay

This protocol is used to assess the ability of this compound to inhibit the phosphorylation of SR proteins in a cellular context.

Dystrophin Exon Skipping and Protein Expression in Patient-Derived Cells

This protocol evaluates the efficacy of this compound in inducing exon skipping and restoring dystrophin protein expression in cells derived from DMD patients.

Preclinical Safety

Initial preclinical studies have provided some insights into the safety profile of this compound. In vivo experiments in mice demonstrated that oral administration of this compound led to a decrease in SR protein phosphorylation in muscle tissue.[3] Importantly, no apparent acute toxicity was observed in rats at doses up to 100 mg/kg administered orally.[3][6] Further preclinical studies in various animal models are necessary to fully characterize the safety and toxicology profile of this compound before clinical application.[5][6]

Conclusion

This compound is a promising, orally active CLK1 inhibitor with a well-defined mechanism of action that involves the modulation of alternative splicing. Its high potency and selectivity, coupled with demonstrated efficacy in cellular models of Duchenne muscular dystrophy, underscore its therapeutic potential. The available data on its cellular activity and initial safety profile warrant further investigation and development of this compound as a novel treatment for DMD and potentially other diseases driven by splicing dysregulation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound – DLA PHARMACEUTICALS [dlapharmaceuticals.com]

- 5. Development of an orally available inhibitor of CLK1 for skipping a mutated dystrophin exon in Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Spliceosome as a Therapeutic Target: An In-depth Technical Guide to the Action of TG693

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of the compound TG693 and its targeted effect on the spliceosome, a critical cellular machinery for gene expression. Through a detailed examination of its mechanism of action, supported by quantitative data and experimental protocols, this guide aims to equip researchers with a thorough understanding of this compound's potential as a modulator of RNA splicing for therapeutic applications.

Introduction to Spliceosome Modulation and this compound

The spliceosome, a dynamic and complex ribonucleoprotein machinery, is responsible for the precise removal of introns from pre-messenger RNA (pre-mRNA) and the ligation of exons to form mature mRNA.[1] This process, known as splicing, is fundamental to eukaryotic gene expression, and its dysregulation is implicated in a multitude of human diseases, including genetic disorders and cancer.[2][3] The serine/arginine-rich (SR) proteins are a key family of splicing factors that play a crucial role in the recognition of splice sites and the regulation of alternative splicing.[4] The activity of SR proteins is modulated by phosphorylation, primarily by Cdc2-like kinases (CLKs).[4][5]

This compound has emerged as a potent and orally available small molecule inhibitor of CLK1.[1][5] By targeting CLK1, this compound modulates the phosphorylation status of SR proteins, thereby influencing splicing outcomes. This targeted action has shown promise in the context of Duchenne muscular dystrophy (DMD), where it can induce the skipping of mutated exons to restore the reading frame and produce a functional dystrophin protein.[2][5] This guide delves into the specifics of this compound's interaction with the spliceosome machinery.

Quantitative Data on this compound Activity

The efficacy of this compound as a CLK1 inhibitor and a modulator of splicing has been quantified through various in vitro and cellular assays. The following tables summarize the key quantitative findings.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Compound | Target | IC50 (nM) | Inhibition Mechanism | Reference |

| This compound | CLK1 | 112.6 | ATP-competitive | [5][6] |

| TG003 (comparator) | CLK1 | 13.1 | ATP-competitive | [5][6] |

Table 2: Cellular Activity of this compound on SR Protein Phosphorylation and Dystrophin Expression

| Assay | Cell Line | This compound Concentration | Effect | Reference |

| SR Protein Phosphorylation | HeLa | 5 µM | Inhibition of SRSF4 phosphorylation | [5][7] |

| 10-20 µM | Inhibition of SRSF6 phosphorylation | [5][7] | ||

| Dystrophin Protein Expression | DMD patient-derived cells | 10 µM | 130% increase | [7] |

| 20 µM | 200% increase | [7] | ||

| Wild-type Dystrophin Splicing | HeLa | up to 30 µM | No effect | [5] |

Signaling Pathway of this compound Action

This compound exerts its effect on the spliceosome through a well-defined signaling pathway. By inhibiting CLK1, it sets off a cascade that ultimately alters pre-mRNA splicing.

Caption: this compound signaling pathway leading to altered splicing.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

In Vitro CLK1 Kinase Assay

This assay is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against CLK1.

Caption: Workflow for the in vitro CLK1 kinase assay.

Protocol:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

Dilute recombinant human CLK1 to the desired concentration in the reaction buffer.

-

Prepare a stock solution of a synthetic peptide corresponding to the RS domain of SRSF1 in the reaction buffer.

-

Prepare serial dilutions of this compound in DMSO, then dilute further in the reaction buffer.

-

Prepare a solution of ATP (with [γ-32P]ATP for radiometric assays or unlabeled ATP for luminescence-based assays) in the reaction buffer.

-

-

Kinase Reaction:

-

In a 96-well plate, add the reaction buffer, the CLK1 enzyme, the SRSF1 peptide substrate, and the this compound dilution.

-

Initiate the reaction by adding the ATP solution.

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

-

Detection:

-

Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose paper, wash unbound ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Luminescence-based Assay (e.g., ADP-Glo™): Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the generated ADP to ATP and measure the luminescence produced by a luciferase reaction.

-

-

Data Analysis:

-

Plot the percentage of kinase activity against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Western Blot for SR Protein Phosphorylation

This cellular assay assesses the effect of this compound on the phosphorylation status of SR proteins in cultured cells.

Caption: Workflow for Western blot analysis of SR protein phosphorylation.

Protocol:

-

Cell Culture and Treatment:

-

Seed HeLa cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for a specified duration (e.g., 1 hour).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunodetection:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against pan-phospho-SR proteins (e.g., mAb104) overnight at 4°C.

-

For a loading control, incubate a separate membrane or strip the first membrane and re-probe with an antibody against Lamin B.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Signal Detection and Analysis:

-

Wash the membrane extensively with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities using densitometry software and normalize the phospho-SR protein signal to the loading control.

-

RT-PCR for Dystrophin Exon Skipping

This assay is used to qualitatively and quantitatively assess the ability of this compound to induce skipping of a specific exon in the dystrophin pre-mRNA.

Caption: Workflow for RT-PCR analysis of exon skipping.

Protocol:

-

Cell Culture and Treatment:

-

Culture DMD patient-derived myoblasts and differentiate them into myotubes.

-

Treat the myotubes with different concentrations of this compound for 24-48 hours.

-

-

RNA Isolation and cDNA Synthesis:

-

Isolate total RNA from the treated cells using a suitable method (e.g., TRIzol reagent).

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and random hexamer or oligo(dT) primers.

-

-

PCR Amplification:

-

Design PCR primers that flank the dystrophin exon targeted for skipping.

-

Perform PCR using the synthesized cDNA as a template. Include a control reaction for a housekeeping gene (e.g., GAPDH) for normalization.

-

Use the following typical PCR cycling conditions: initial denaturation at 95°C for 5 minutes, followed by 30-35 cycles of denaturation at 95°C for 30 seconds, annealing at 55-60°C for 30 seconds, and extension at 72°C for 1 minute, with a final extension at 72°C for 5 minutes.

-

-

Analysis:

-

Separate the PCR products on a 2% agarose gel stained with ethidium bromide or a safer alternative.

-

Visualize the DNA bands under UV light. The presence of a smaller band in the this compound-treated samples, in addition to the wild-type band, indicates exon skipping.

-

For quantitative analysis, use densitometry to measure the intensity of the bands corresponding to the skipped and unskipped transcripts. The percentage of exon skipping can be calculated as: (intensity of skipped band / (intensity of skipped band + intensity of unskipped band)) x 100. Alternatively, quantitative real-time PCR (qRT-PCR) with primers specific to the skipped and unskipped junctions can be performed for more precise quantification.

-

Conclusion

This compound represents a promising therapeutic candidate that operates through the targeted inhibition of CLK1, a key regulator of the spliceosome. The quantitative data clearly demonstrate its potency in modulating SR protein phosphorylation and inducing specific exon skipping, leading to the restoration of functional protein in a disease model. The detailed experimental protocols provided herein offer a robust framework for further investigation into this compound and other spliceosome-modulating compounds. As our understanding of the intricate mechanisms of splicing regulation deepens, the targeted manipulation of the spliceosome with small molecules like this compound holds immense potential for the development of novel therapies for a wide range of genetic and acquired diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Exon skipping induces uniform dystrophin rescue with dose-dependent restoration of serum miRNA biomarkers and muscle biophysical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. Towards understandings of serine/arginine-rich splicing factors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of an orally available inhibitor of CLK1 for skipping a mutated dystrophin exon in Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Cellular Targets of TG693

For Researchers, Scientists, and Drug Development Professionals

Introduction

TG693 has emerged as a promising small molecule inhibitor with significant therapeutic potential, primarily investigated for its role in modulating pre-mRNA splicing. This technical guide provides a comprehensive overview of the cellular targets of this compound, its mechanism of action, and detailed protocols for key experimental procedures to facilitate further research and development.

Primary Cellular Target and Mechanism of Action

The principal cellular target of this compound is CDC2-like kinase 1 (CLK1) , a dual-specificity kinase that plays a crucial role in the regulation of pre-mRNA splicing. This compound acts as a potent and selective ATP-competitive inhibitor of CLK1.

The mechanism of action of this compound centers on its ability to modulate the phosphorylation state of serine/arginine-rich (SR) proteins, which are key splicing factors. By inhibiting CLK1, this compound prevents the phosphorylation of SR proteins, such as SRSF4 and SRSF6. This alteration in phosphorylation status affects the assembly of the spliceosome on pre-mRNA, leading to changes in splicing patterns, including the skipping of specific exons. This targeted modulation of splicing is the basis for its therapeutic application in diseases like Duchenne muscular dystrophy (DMD), where it can promote the skipping of mutated exons to restore the reading frame and produce a functional protein.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Kinase Inhibition

| Parameter | Value | Description |

| CLK1 IC50 | 112.6 nM | The half-maximal inhibitory concentration of this compound against recombinant CLK1, indicating its potency. |

| Mechanism of Inhibition | ATP-competitive | This compound binds to the ATP-binding pocket of CLK1, competing with the endogenous ATP. |

Table 2: Kinase Selectivity Profile

| Kinase Target | % Inhibition at 1 µM this compound |

| CLK1 | >90% |

| Haspin | >90% |

| DYRK1A | ~50-70% |

| Other 310 kinases | <50% |

Data from a screening panel of 313 kinases.

Table 3: In Vivo Pharmacokinetics in Mice

| Compound | Administration | Dose | Serum Concentration (at 6h) |

| This compound | Subcutaneous | 30 mg/kg | ~13 µM |

| TG003 | Subcutaneous | 30 mg/kg | Trace amounts |

Detailed Experimental Protocols

In Vitro CLK1 Kinase Inhibition Assay

This protocol describes how to measure the inhibitory activity of this compound on CLK1 using a synthetic peptide substrate.

Materials:

-

Recombinant human CLK1 enzyme

-

Synthetic peptide substrate (e.g., based on the RS domain of SRSF1)

-

This compound

-

ATP

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare Reagents:

-

Dilute recombinant CLK1 to the desired concentration in kinase assay buffer.

-

Prepare a stock solution of the synthetic peptide substrate in kinase assay buffer.

-

Prepare a serial dilution of this compound in DMSO, followed by a final dilution in kinase assay buffer.

-

Prepare a solution of ATP in kinase assay buffer.

-

-

Assay Reaction:

-

To the wells of a 384-well plate, add 1 µL of the this compound dilution (or DMSO for control).

-

Add 2 µL of the diluted CLK1 enzyme.

-

Add 2 µL of the substrate/ATP mixture.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes.

-